(E)-1-(1,4-dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one
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Overview
Description
(E)-1-(1,4-dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with hydroxy and phenyl groups, and a phenylprop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,4-dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common method involves the condensation of 1,4-dihydroxy-3-phenylnaphthalene with cinnamaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1,4-dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and diols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
(E)-1-(1,4-dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(1,4-dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxy groups can participate in hydrogen bonding and redox reactions, while the aromatic rings can engage in π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxy-2-naphthoic acid: Similar naphthalene structure with hydroxy groups.
3-Phenylprop-2-en-1-one: Similar phenylprop-2-en-1-one moiety.
2-Hydroxy-1,4-naphthoquinone: Similar hydroxy and naphthalene structure.
Uniqueness
(E)-1-(1,4-dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H18O3 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-(1,4-dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C25H18O3/c26-21(16-15-17-9-3-1-4-10-17)23-22(18-11-5-2-6-12-18)24(27)19-13-7-8-14-20(19)25(23)28/h1-16,27-28H |
InChI Key |
YTPSAJWJJVHZHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3C(=C2C4=CC=CC=C4)O)O |
Origin of Product |
United States |
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